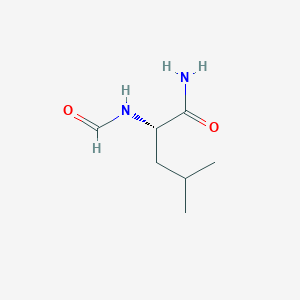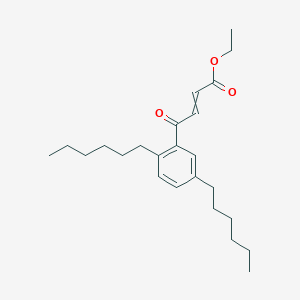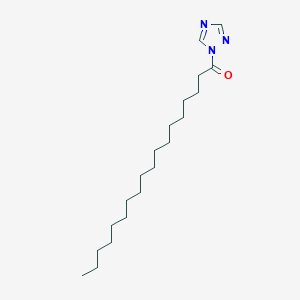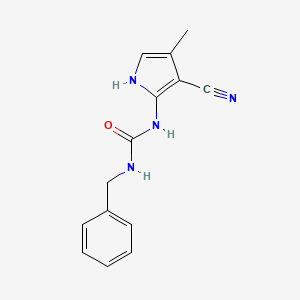
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- is a complex organic compound with a unique structure that includes a buten-1-yn-1-amine backbone and three chlorine atoms attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- typically involves multi-step organic reactions. One common method involves the reaction of 3-buten-1-yn-1-amine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives with various nucleophiles
Applications De Recherche Scientifique
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-butyne: A simpler analog with a butyne backbone and an amino group.
3-Butenylamine hydrochloride: Contains a butenylamine structure with a hydrochloride salt.
N,N-diethylbut-3-en-1-amine oxide: An oxide derivative with a similar backbone.
Uniqueness
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications where such properties are desired.
Propriétés
Numéro CAS |
60014-63-3 |
|---|---|
Formule moléculaire |
C8H10Cl3N |
Poids moléculaire |
226.5 g/mol |
Nom IUPAC |
3,4,4-trichloro-N,N-diethylbut-3-en-1-yn-1-amine |
InChI |
InChI=1S/C8H10Cl3N/c1-3-12(4-2)6-5-7(9)8(10)11/h3-4H2,1-2H3 |
Clé InChI |
KMNYUWRRIRFXHN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C#CC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)



![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)




![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

